Di-O-methylhonokiol is a naturally occurring compound derived from the bark of Magnolia officinalis, a plant known for its medicinal properties. It belongs to the class of compounds known as biphenyls and is structurally related to other honokiol derivatives. Di-O-methylhonokiol is recognized for its potential therapeutic effects, particularly in anti-inflammatory and neuroprotective contexts.
Di-O-methylhonokiol is primarily extracted from the bark of Magnolia officinalis, which has been used in traditional medicine for centuries. The classification of this compound falls under the category of phenolic compounds, specifically within the group of biphenyls due to its unique chemical structure, which features two methoxy groups attached to the biphenyl skeleton.
The synthesis of Di-O-methylhonokiol can be achieved through various methods, primarily involving the methylation of honokiol. One common approach includes:
Technical details include monitoring the reaction progress via thin-layer chromatography and confirming the structure through nuclear magnetic resonance spectroscopy.
The molecular formula of Di-O-methylhonokiol is , with a molecular weight of 320.36 g/mol. The compound features two methoxy groups (-OCH₃) attached to a biphenyl framework, which significantly influences its biological activity.
Di-O-methylhonokiol can participate in various chemical reactions typical for phenolic compounds:
The mechanism of action for Di-O-methylhonokiol involves several pathways:
Di-O-methylhonokiol has several scientific applications:
Di-O-methylhonokiol stands as a structurally distinctive neolignan biphenyl within the phytochemical repertoire of Magnolia species. Characterized by its bis-allyl substituted biphenyl core featuring two methoxy groups, this compound exemplifies the chemical diversity arising from plant secondary metabolism. Its isolation primarily from the bark and seeds of various magnolia plants links it to a rich ethnopharmacological heritage, where magnolia preparations have been utilized across traditional medicine systems. Research over recent decades has progressively illuminated its significant bioactivities, particularly its antimicrobial and anti-inflammatory properties, positioning it as a compound of substantial phytochemical and pharmacological interest [1] [3] [5].
Di-O-methylhonokiol (Chemical formula: C₂₀H₂₂O₂; Molecular weight: 294.39 g/mol; CAS No: 68592-18-7) belongs to the neolignan subclass of plant phenolics, specifically categorized as a bis-allyl substituted biphenyl. Its core structure consists of two phenyl rings connected by a central carbon-carbon bond (C1-C1'), a defining feature of biphenyl neolignans. Key structural characteristics include:
Compound Name | R₁ Position | R₂ Position | Molecular Formula | Molecular Weight (g/mol) | Primary Natural Source (Part) |
---|---|---|---|---|---|
Di-O-methylhonokiol | OCH₃ | OCH₃ | C₂₀H₂₂O₂ | 294.39 | M. officinalis (Bark) |
Honokiol | OH | OH | C₁₈H₁₈O₂ | 266.33 | M. officinalis (Bark) |
Magnolol | OH | OH | C₁₈H₁₈O₂ | 266.33 | M. officinalis (Bark) |
4-O-Methylhonokiol (MH) | OCH₃ | OH | C₁₉H₂₀O₂ | 280.36 | M. grandiflora (Seeds) |
Di-O-methylhonokiol is often isolated alongside its structural analogs honokiol, magnolol, and various mono-methylated derivatives like 4-O-methylhonokiol. While sharing the core biphenyl structure and bis-allyl substitution, the degree and position of methylation critically influence their physicochemical properties (e.g., logP, solubility) and biological activity profiles. Di-O-methylhonokiol, with its two methoxy groups, exhibits higher lipophilicity compared to honokiol or 4-O-methylhonokiol. Analytical characterization relies heavily on techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, with its distinct NMR signals (particularly the two methoxy group peaks) and mass fragment patterns allowing unambiguous identification and differentiation from isomers [1] [3] [4].
Di-O-methylhonokiol is biosynthesized within Magnolia species via the phenylpropanoid pathway, a major route for phenolic compound production in plants. The primary precursors are the amino acids phenylalanine and tyrosine. The key biosynthetic steps leading to Di-O-methylhonokiol are:
Magnolia Species | Plant Part | Reported Content/Isolation Yield | Key Co-occurring Neolignans | Citation |
---|---|---|---|---|
M. officinalis | Bark | Identified as a constituent; | Honokiol, Magnolol, 4-O-Methylhonokiol | [5] [10] |
M. grandiflora | Seeds, Bark | Major neolignan in seeds (~10%) | Magnolol (1-2%), Honokiol (1-2%) | [4] [10] |
M. obovata | Stem Bark | Isolated (e.g., 8.5g from 20kg bark) | Honokiol, Magnolol, Obovatol | [10] |
M. virginiana | Flowers | Isolated and identified | - | [4] [10] |
M. garrettii | Not specified | Isolated and identified | - | [4] [10] |
The tissue-specific distribution of Di-O-methylhonokiol varies significantly across Magnolia species. While M. officinalis bark contains a complex mixture where honokiol and magnolol dominate, M. grandiflora seeds are a particularly rich source, with Di-O-methylhonokiol constituting a major fraction (~10%) of the neolignan content, significantly higher than honokiol or magnolol [4] [10]. This differential accumulation suggests species-specific and organ-specific regulation of the biosynthetic pathway, particularly the O-methylation steps. Environmental factors (light, stress) and developmental stage are also known to influence phenylpropanoid flux, potentially impacting Di-O-methylhonokiol levels, although specific studies on this compound are limited compared to magnolol and honokiol [10].
Phenylalanine → Cinnamic Acid → p-Coumaric Acid → Caffeic Acid → Ferulic Acid → Coniferaldehyde → Coniferyl Alcohol → [Oxidative Coupling] → Honokiol → [O-Methylation] → Di-O-methylhonokiol
(Key Enzymes: PAL, C4H, 4CL, CCR, CAD, Peroxidase/Laccase/Dirigent, OMT)While Di-O-methylhonokiol itself was not isolated or characterized until modern times (late 20th century), its presence within the complex phytochemical matrix of Magnolia bark and seed preparations underpins its relevance to traditional medicine. The bark of Magnolia officinalis (known as "Houpo" in Traditional Chinese Medicine - TCM) has been used for centuries. Historical TCM texts document its use for treating gastrointestinal complaints (abdominal distension, constipation, nausea), respiratory congestion (cough, asthma), and anxiety-related symptoms. Similarly, in Japanese Kampo medicine, magnolia bark ("Koboku") is incorporated into formulas addressing abdominal fullness, nausea, and anxiety disorders. Preparations typically involved decoctions (boiling the bark in water) or ethanol extracts [5] [10].
The bioactive principles historically attributed to magnolia bark were largely associated with its prominent neolignans, magnolol and honokiol, recognized for their warming, drying, and moving properties according to TCM principles. These compounds were linked to effects on the gastrointestinal tract (reducing stagnation), respiratory system (expelling phlegm), and the "Shen" or spirit (calming agitation). While Di-O-methylhonokiol was not specifically identified, its co-occurrence and structural similarity suggest it contributed to the overall pharmacological activity of traditional magnolia preparations. Traditional applications targeting microbial infections (e.g., wound treatment, gastrointestinal infections) align well with the subsequently discovered broad-spectrum antimicrobial activity of Di-O-methylhonokiol against Gram-positive bacteria and fungi [1] [3] [5].
The transition from traditional use to modern phytochemical investigation began with the isolation and structural elucidation of magnolol and honokiol in the mid-20th century. Di-O-methylhonokiol was first definitively reported in the seeds of Magnolia grandiflora by El-Feraly and Li in 1978 [10]. Its identification stemmed from bioactivity-guided fractionation efforts aimed at discovering novel antimicrobial and anti-inflammatory agents from plants. The discovery of Di-O-methylhonokiol exemplifies how modern analytical chemistry applied to traditionally used medicinal plants continues to uncover novel bioactive constituents with potential therapeutic significance, validating and extending the knowledge embedded within ethnopharmacological practices [1] [5] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: